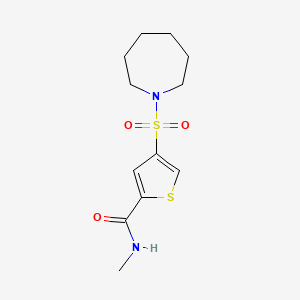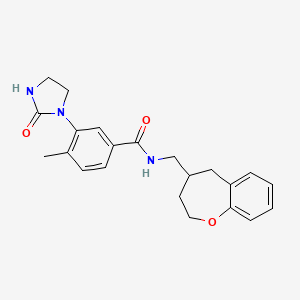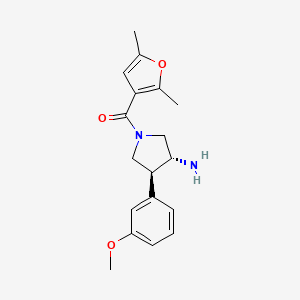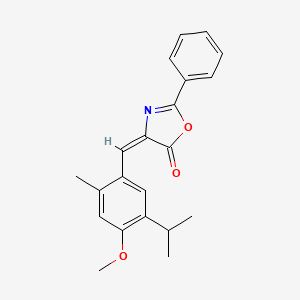![molecular formula C10H14N2O3S B5570517 1-[(5-nitro-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570517.png)
1-[(5-nitro-2-thienyl)methyl]-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-nitro-2-thienyl)methyl]-4-piperidinol is a chemical compound that has been the subject of various scientific studies. It is known for its complex structure and the potential for varied applications in different fields.
Synthesis Analysis
The synthesis of compounds similar to 1-[(5-nitro-2-thienyl)methyl]-4-piperidinol often involves multi-step chemical reactions. For example, Prasad et al. (2008) described the synthesis of a related compound, 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, using condensation reactions (Prasad et al., 2008). These processes typically require careful control of reaction conditions and the use of specific catalysts or reagents.
Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques like X-ray crystallography. For example, the study by Prasad et al. (2008) revealed that the piperidine ring in their synthesized compound adopts a chair conformation, which is a common feature in such molecules (Prasad et al., 2008).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions due to their functional groups. For instance, Kucukoglu et al. (2015) synthesized 4-piperidinol derivatives and evaluated their cytotoxicity, indicating the chemical reactivity of such compounds (Kucukoglu et al., 2015).
Applications De Recherche Scientifique
Therapeutic Agent Synthesis and Evaluation
- Cancer Therapeutic Research: Derivatives of 4-piperidinol, including those related to the compound , have been synthesized and evaluated for their cytotoxicity against human hepatoma (Huh7) and breast cancer (T47D) cells. Certain derivatives have shown significant cytotoxic potency, suggesting their potential as model compounds for developing cancer therapies (Kucukoglu, Mete, Cetin-Atalay, & Gul, 2015).
Chemical Synthesis and Molecular Engineering
- Synthetic Chemistry Innovations: Research into the chemistry of thienopyridines has led to the development of synthetic routes for substituting thieno[3,2-b]pyridines, demonstrating the versatility of thienyl compounds in creating various chemical derivatives. This work provides a foundation for further chemical innovations using compounds like 1-[(5-nitro-2-thienyl)methyl]-4-piperidinol (Klemm, Louris, Boisvert, Higgins, & Muchiri, 1985).
Corrosion Inhibition Studies
- Corrosion Inhibition: Piperidine derivatives have been studied for their corrosion inhibition properties on iron, showcasing the application of such compounds in protecting metals from corrosion. This research is pivotal for industries requiring materials with long-lasting resistance to degradation (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Nitric Oxide Synthase Inhibition
- Biomedical Research: Studies on nitric oxide synthase inhibitors have revealed that derivatives of piperidine can significantly influence the selectivity and potency of these inhibitors. This highlights the compound's relevance in developing treatments for conditions associated with nitric oxide synthase, such as inflammatory diseases (Connolly, Åberg, Arvai, Beaton, Cheshire, Cook, Cooper, Cox, Hamley, Mallinder, Millichip, Nicholls, Rosenfeld, St-Gallay, Tainer, Tinker, & Wallace, 2004).
Mécanisme D'action
The mechanism of action of nitro compounds is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators . For instance, they function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .
Safety and Hazards
As with any chemical compound, handling “1-[(5-nitro-2-thienyl)methyl]-4-piperidinol” requires caution. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Propriétés
IUPAC Name |
1-[(5-nitrothiophen-2-yl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c13-8-3-5-11(6-4-8)7-9-1-2-10(16-9)12(14)15/h1-2,8,13H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBZSKZXHJZHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Nitrothiophen-2-yl)methyl]piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)


![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)
![N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5570457.png)

![1-(ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5570484.png)


![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)


![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)